molecular formula C12H12ClN3O3S B3059594 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine CAS No. 86627-03-4

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine

Cat. No.: B3059594
CAS No.: 86627-03-4
M. Wt: 313.76 g/mol
InChI Key: BGKOPCDZFSSMJU-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative characterized by three key substituents:

  • Position 2: Methylsulfonyl (-SO₂CH₃), a strong electron-withdrawing group.
  • Position 6: Chlorine atom, a common pharmacophore in bioactive pyrimidines.

This compound’s structural features suggest applications in medicinal chemistry, particularly in anticancer and antimicrobial agents, due to the pyrimidine scaffold’s prevalence in drug discovery .

Properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-2-methylsulfonylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c1-19-9-5-3-8(4-6-9)14-11-7-10(13)15-12(16-11)20(2,17)18/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKOPCDZFSSMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC(=N2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604188
Record name 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86627-03-4
Record name 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Based Ring Formation

A condensation reaction between ethyl acetoacetate and guanidine derivatives under acidic conditions generates 4,6-dihydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) yields 4,6-dichloropyrimidine. Introducing the methylsulfonyl group at position 2 involves:

  • Thioether Formation : Reacting 4,6-dichloropyrimidine with sodium thiomethoxide (NaSMe) to produce 2-(methylthio)-4,6-dichloropyrimidine.
  • Oxidation to Sulfonyl : Treating the thioether with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid converts the methylthio group to methylsulfonyl.

Reaction Conditions :

  • Thioether formation: 60°C, 12 hours, anhydrous dimethylformamide (DMF).
  • Oxidation: 0°C to room temperature, 6 hours, stoichiometric mCPBA.

Sequential Nucleophilic Substitutions

The 4-chloro position of 2-(methylsulfonyl)-4,6-dichloropyrimidine is selectively substituted with 4-methoxyaniline due to electronic activation.

Amination at Position 4

A modified Ullmann coupling or acid-catalyzed nucleophilic substitution is employed:

  • Acid-Catalyzed Method : Reacting 2-(methylsulfonyl)-4,6-dichloropyrimidine with 4-methoxyaniline in 4 M hydrochloric acid (HCl)/1,4-dioxane at 100°C for 40 hours achieves 85–90% conversion. The acidic environment protonates the pyrimidine ring, enhancing electrophilicity at position 4.

Workup :

  • Cool the reaction mixture and dilute with ethyl acetate (EtOAc).
  • Wash with saturated sodium bicarbonate (NaHCO₃) and brine.
  • Dry over magnesium sulfate (MgSO₄) and purify via silica gel chromatography (eluent: 30% EtOAc/hexane).

Retention of 6-Chloro Group

The 6-chloro substituent remains intact due to reduced reactivity compared to position 4. Steric hindrance from the methylsulfonyl group and electronic deactivation prevent further substitution.

Alternative Synthetic Pathways

Late-Stage Sulfonyl Group Introduction

An alternative route involves introducing the methylsulfonyl group after amination:

  • Synthesize 4-(4-methoxyphenylamino)-6-chloro-2-(methylthio)pyrimidine via nucleophilic substitution.
  • Oxidize the methylthio group using oxone (2KHSO₅·KHSO₄·K₂SO₄) in methanol/water (3:1) at 0°C for 2 hours.

Yield Comparison :

Method Yield (%) Purity (%)
Acid-catalyzed amination 62 >98
Late-stage oxidation 58 95

Industrial-Scale Optimization

For large-scale production, the following parameters are optimized:

Catalytic Improvements

  • Palladium Catalysts : Using Pd(OAc)₂ with Xantphos ligand reduces reaction time to 8 hours at 80°C.
  • Microwave Assistance : Microwave irradiation at 150°C for 30 minutes achieves 95% conversion in Suzuki-Miyaura couplings (for analogous compounds).

Solvent Systems

  • Eco-Friendly Alternatives : Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) improves safety without compromising yield.

Analytical Validation

Critical quality control steps include:

Chromatographic Analysis

  • HPLC Conditions : C18 column, acetonitrile/water (0.1% trifluoroacetic acid) gradient, retention time = 4.35 minutes.
  • UPLC-MS : Confirms molecular ion [M+H]⁺ at m/z 313.1.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.59 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.9 Hz, 2H, aryl-H), 6.93 (d, J = 8.9 Hz, 2H, aryl-H), 3.79 (s, 3H, OCH₃), 3.22 (s, 3H, SO₂CH₃).

Challenges and Mitigation

Byproduct Formation

  • Di-Substituted Products : Excess 4-methoxyaniline may lead to 4,6-bis(4-methoxyphenylamino) derivatives. Mitigated by stoichiometric control (1:1.05 molar ratio).
  • Sulfone Over-Oxidation : Prolonged exposure to oxidizers converts methylsulfonyl to sulfonic acid. Controlled reaction times (≤6 hours) prevent degradation.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights critical differences between the target compound and structurally related pyrimidine derivatives:

Compound Name Position 2 Position 4 Position 5/6 Molecular Weight Key Biological Activity References
6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine (Target) Methylsulfonyl N-(4-methoxyphenyl) 6-Cl ~325.8 (calc.) Hypothesized anticancer activity N/A (structural inference)
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine Phenyl N-(4-methoxyphenyl) 5-(Trifluoromethyl) 453.4 Antimicrobial, antifungal
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine H N-(2-pyridylmethyl) 6-Cl 220.7 Unknown
Autophinib (6-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine) 4-Nitrophenoxy N-(5-methyl-1H-pyrazol-3-yl) 6-Cl 346.7 PI3K inhibitor
4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine H N-(4-chlorophenyl) 6-CH₃ 280.2 Not specified

Key Observations :

  • Position 2: The target’s methylsulfonyl group is distinct from phenyl (), nitrophenoxy (), or hydrogen () in analogs.
  • Position 4 : The 4-methoxyphenyl group is shared with , but combined with divergent substituents at other positions. Methoxy groups improve metabolic stability compared to halogens (e.g., Cl in ).
  • Position 6 : Chlorine is conserved in the target and , suggesting its role as a critical pharmacophore for bioactivity.

Structural and Crystallographic Insights

  • Crystal Packing : In analogs like 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfonyl)acrylonitrile (), sulfonyl groups participate in C–H⋯O hydrogen bonds, stabilizing crystal lattices. The target’s methylsulfonyl likely induces similar intermolecular interactions, affecting solubility and formulation.
  • Conformational Flexibility : The dihedral angles between pyrimidine and aryl groups in (12–86°) suggest moderate rigidity. The target’s methylsulfonyl may restrict rotation, enhancing binding specificity.

Biological Activity

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention due to its promising biological activities. This compound is characterized by a chloro group, a methoxyphenyl group, and a methylsulfonyl group attached to a pyrimidine ring, conferring unique properties that make it suitable for various applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine can be represented as follows:

  • Molecular Formula : C12H12ClN3O3S
  • Molecular Weight : 313.76 g/mol
  • CAS Number : 86627-03-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways crucial for cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives with electron-withdrawing groups like chloro and bromo at specific positions on the phenyl ring demonstrate excellent antibacterial activity against strains such as Staphylococcus aureus and Vibrio cholerae .

CompoundActivity AgainstReference
6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amineS. aureus
4-(4-morpholinophenyl)-6-bromopyrimidin-2-aminesV. cholerae

Antitumor Activity

The compound has also been evaluated for antitumor properties. Structure-activity relationship (SAR) studies suggest that the presence of the methoxy group enhances cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for further development as anticancer agents .

Study on Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine. The findings revealed that compounds with halogen substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the chemical structure can significantly influence biological outcomes .

Antitumor Evaluation

Another relevant study investigated the antitumor activity of pyrimidine derivatives against different cancer cell lines. The results indicated that certain derivatives displayed potent growth inhibition, with IC50 values lower than those of established chemotherapeutic agents. The presence of electron-withdrawing groups was correlated with increased antiproliferative activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with a pyrimidine core. A common approach involves nucleophilic substitution of a chlorinated pyrimidine intermediate with 4-methoxyaniline under reflux in aprotic solvents (e.g., chloroform or DMF). For example, refluxing 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with an amine derivative in chloroform at 120–130°C for 5 hours achieves substitution at the 6-position . Optimization includes controlling stoichiometry, using bases like triethylamine to neutralize HCl byproducts, and purification via column chromatography (silica gel, CHCl₃ eluent) followed by recrystallization .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Structural validation relies on:

  • NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent positions and electronic environments (e.g., methoxy group at δ ~3.8 ppm in ¹H-NMR) .
  • X-ray Crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing) .
  • LC-MS/HPLC : Ensures purity (>98%) and molecular weight verification (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What are the primary biological activities reported for this compound, and what assays are used to evaluate them?

  • Methodological Answer : The compound exhibits potential as a kinase inhibitor or apoptosis inducer. Assays include:

  • Cell-Based Apoptosis Induction : EC₅₀ values (e.g., 2 nM in MX-1 breast cancer cells) using flow cytometry or caspase-3 activation assays .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) against bacterial/fungal strains via broth microdilution .
  • Tubulin Polymerization Inhibition : Microtubule disassembly measured via turbidity assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational tools support SAR studies?

  • Methodological Answer :

  • SAR Insights : Replacing the 2-chloro group with methyl or methoxy groups (as in N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine) enhances blood-brain barrier penetration and apoptosis induction .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CDK-8 or tubulin, correlating with experimental IC₅₀ values .
  • Free Energy Calculations : MM-GBSA evaluates substituent effects on binding thermodynamics .

Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., tubulin vs. kinase inhibition) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line specificity. Resolution strategies:

  • Dose-Response Curves : Validate activity across multiple cell lines (e.g., colorectal vs. breast cancer) .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolic Stability Testing : Assess liver microsome degradation to rule out pharmacokinetic artifacts .

Q. How can the compound’s pharmacokinetic properties (e.g., BBB penetration) be improved through formulation or derivatization?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility. For example, hydrochloride salts of methylated derivatives improve bioavailability .
  • Lipophilicity Optimization : LogP adjustments via trifluoromethyl or piperidine additions balance membrane permeability and solubility .
  • In Vivo Efficacy Testing : Use rodent xenograft models to evaluate brain tumor regression post-IV administration .

Q. What advanced techniques are used to resolve crystal structure ambiguities or polymorphism in this compound?

  • Methodological Answer :

  • High-Resolution XRD : Resolve torsional angles (e.g., 64.22° between aromatic rings) and validate hydrogen-bonding networks (e.g., C–H⋯O interactions) .
  • DSC/TGA : Detect polymorphic transitions via differential scanning calorimetry .
  • DFT Calculations : Compare experimental vs. computed lattice energies to identify stable polymorphs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine
Reactant of Route 2
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6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine

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